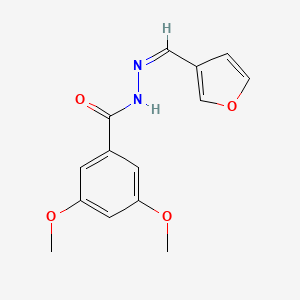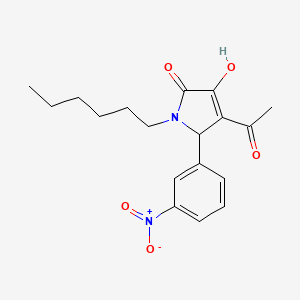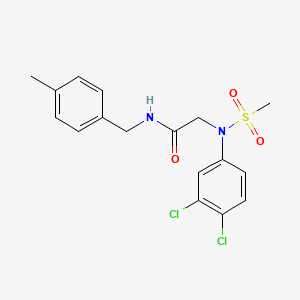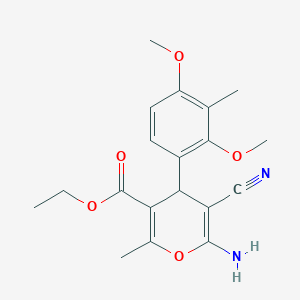
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-furylmethylene)-3,5-dimethoxybenzohydrazide, also known as FDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDMB is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.
Mécanisme D'action
The exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide exerts its biological effects through the modulation of various signaling pathways and enzymes. For example, N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been found to exhibit various biochemical and physiological effects in vitro studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide in lab experiments is its low toxicity and high solubility in water and organic solvents. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide is its limited stability, which may affect its effectiveness in long-term studies.
Orientations Futures
There are several future directions for research on N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide. One potential area of research is the development of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide and its potential interactions with other signaling pathways and enzymes. Additionally, studies on the pharmacokinetics and pharmacodynamics of N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide can be synthesized through the condensation reaction of 3,5-dimethoxybenzohydrazide with 3-furaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties in vitro studies. N'-(3-furylmethylene)-3,5-dimethoxybenzohydrazide has also shown potential as an inhibitor of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-12-5-11(6-13(7-12)19-2)14(17)16-15-8-10-3-4-20-9-10/h3-9H,1-2H3,(H,16,17)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPLZBGEUNSYDC-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=COC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
methyl]phosphonate](/img/structure/B4955564.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)



